molecular formula C16H19N5O3S B2578331 Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate CAS No. 2034581-35-4

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2578331
CAS No.: 2034581-35-4
M. Wt: 361.42
InChI Key: OBCVYEQWMBBBJO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

ethyl 2-[2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-2-24-14(22)7-11-9-25-16(19-11)20-15(23)12-8-13(18-10-17-12)21-5-3-4-6-21/h8-10H,2-7H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVYEQWMBBBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate, often abbreviated as EPTC, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyrimidine moiety, and a pyrrolidine substituent, contribute to its diverse biological activities. This article explores the biological activity of EPTC, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

EPTC's molecular formula is C18H21N5O3SC_{18}H_{21}N_{5}O_{3}S, with a molecular weight of 387.46 g/mol. The compound's structure is characterized by:

  • Thiazole Ring : Known for its role in various biological activities.
  • Pyrimidine Moiety : Often associated with anti-inflammatory and anti-cancer properties.
  • Pyrrolidine Substituent : Influences the compound's pharmacokinetics and receptor interactions.

Target of Action

EPTC targets multiple biological pathways, particularly those involved in inflammation and cancer progression. Its potential as an antiviral agent has also been highlighted in recent studies.

Mode of Action

The biological activity of EPTC can be attributed to its ability to inhibit key enzymes and receptors involved in inflammatory responses and cancer cell proliferation. Notably, it has shown inhibitory effects on the COX-2 enzyme, which plays a critical role in inflammation .

Antiviral Activity

Research indicates that EPTC exhibits promising antiviral properties. It has been shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.

Anti-inflammatory Effects

Studies have demonstrated that EPTC can significantly reduce inflammation markers in various models. For instance, it has been found to suppress COX-2 activity with an IC50 similar to that of established anti-inflammatory drugs like celecoxib .

Anticancer Properties

The compound's structural components suggest that it may act as an inhibitor of specific kinases involved in cancer progression. In vitro studies have indicated that derivatives of similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Research Findings and Case Studies

Several studies have investigated the biological activity of EPTC and related compounds:

  • Inhibition of COX Enzymes : A study reported that EPTC and its analogs demonstrated potent inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory agents (e.g., celecoxib) .
  • Anticancer Activity : In a study examining various pyrimidine derivatives, compounds similar to EPTC showed significant cytotoxicity against cancer cell lines, suggesting a potential role as anticancer agents .
  • Antiviral Studies : Preliminary findings indicate that EPTC may inhibit specific viral pathways, although further research is needed to elucidate the exact mechanisms involved.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50/ED50 ValuesReference
EPTCAnti-inflammatorySimilar to celecoxib (0.04 μmol)
Pyrimidine Derivative AAnticancer11.60 μM (ED50)
Pyrimidine Derivative BAntiviralNot specified

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